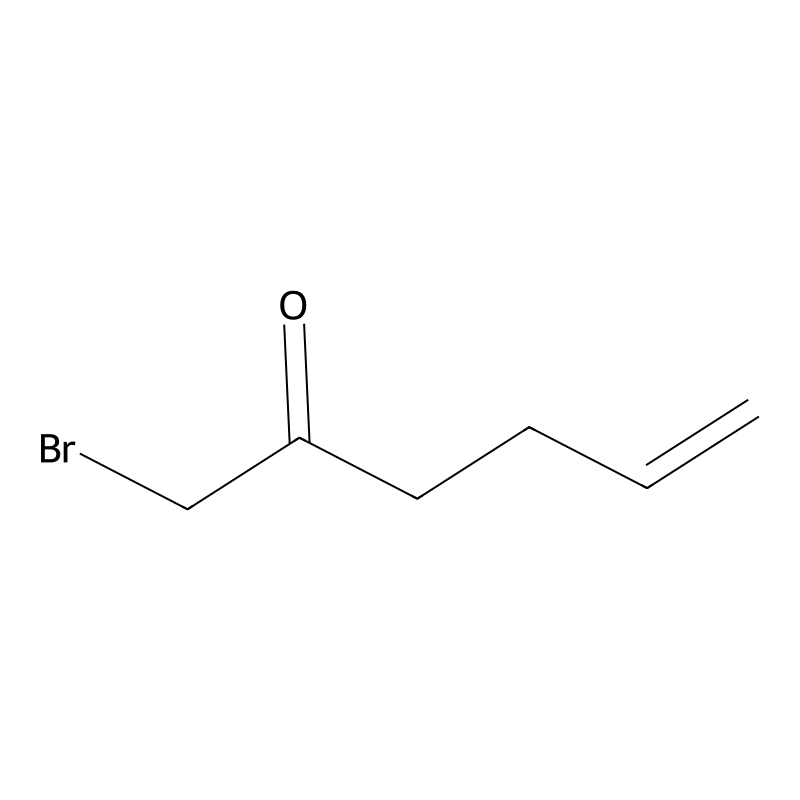

1-Bromohex-5-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of other compounds

1-Bromohex-5-en-2-one can be used as a precursor in the synthesis of other compounds . For example, it can be converted to 1-bromohex-5-en-2-ol .

Physical and Chemical Properties Analysis

The physical state, solubility, and boiling point of 1-Bromohex-5-en-2-one can be analyzed. It is likely a colorless liquid at room temperature, partially soluble in organic solvents like dichloromethane or chloroform, and expected to have a boiling point in the range of 150-200 °C.

1-Bromohex-5-en-2-one is an organic compound with the molecular formula and a molecular weight of approximately 177.04 g/mol. It features a bromine atom attached to the first carbon of a hexene chain, along with a ketone functional group at the second carbon. This compound is categorized as a bromoalkene due to the presence of both an alkene and a halogen substituent. Its structure can be represented as follows:

textBr |H2C=C-CO-CH2-CH2-CH3

The compound's unique configuration allows it to participate in various

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles through both and mechanisms. In reactions, the formation of a carbocation intermediate occurs after bromine leaves, allowing for further nucleophilic attack .

- Elimination Reactions: Under basic conditions, 1-bromohex-5-en-2-one can undergo elimination to form alkenes. This reaction typically involves the removal of hydrogen and bromine atoms to generate a double bond.

- Addition Reactions: The double bond in the alkene can react with electrophiles, leading to various addition products.

Several methods can be employed to synthesize 1-bromohex-5-en-2-one:

- Alkylation of Ketones: Starting from 5-hexen-2-one, bromination can be achieved using bromine or phosphorus tribromide.

- Halogenation of Alkenes: An alkene precursor can be treated with bromine in an inert solvent, followed by oxidation to introduce the ketone functionality.

- Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds may yield 1-bromohex-5-en-2-one through subsequent reactions.

Several compounds share structural similarities with 1-bromohex-5-en-2-one. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Hexen-2-one | C6H10O | A simple alkene without halogen |

| 1-Bromohexane | C6H13Br | A saturated alkyl halide |

| 3-Bromopent-2-en-1-one | C5H7BrO | Similar structure but shorter carbon chain |

| 4-Bromopentan-2-one | C5H9BrO | Different position of the bromine and ketone |

The uniqueness of 1-bromohex-5-en-2-one lies in its combination of both a bromo substituent and a ketone functional group within a hexene framework, offering distinct reactivity compared to its analogs.

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant